Adenosine Deaminase Inhibition: 10-Fold Lower Potency for the (R)-Enantiomer vs. (S)-Enantiomer
The stereochemistry of 9-(2-hydroxypropyl)adenine significantly impacts its ability to inhibit the enzyme adenosine deaminase. In a direct head-to-head enzymatic assay, the (S)-enantiomer (CAS 14047-27-9) was approximately 10 times more potent an inhibitor than the (R)-enantiomer (CAS 14047-28-0) [1]. This difference is critical for studies involving adenosine metabolism or when using the compound as an enzyme inhibitor probe.
| Evidence Dimension | Inhibition of Adenosine Deaminase |
|---|---|
| Target Compound Data | Ki value not specified in the abstract, but relative potency established |
| Comparator Or Baseline | (S)-9-(2-hydroxypropyl)adenine |
| Quantified Difference | The S isomer is about 10 times more potent an inhibitor than the R isomer [1]. |
| Conditions | Enzymatic assay measuring inhibition of adenosine deaminase |
Why This Matters
This 10-fold potency differential dictates that the (R)-enantiomer should not be used as a substitute for the (S)-enantiomer in assays targeting adenosine deaminase or in studies where this off-target interaction could confound results.
- [1] Schaeffer, H. J., et al. (1972). Enzyme inhibitors. 25. Equation to calculate the unknown Ki from two known values of Ki in an R,S, and RS series. Stereoselectivity of inhibition of adenosine deaminase by (R)-, (S)-, and (RS)-9-(1-hydroxy-2-alkyl and -aralkyl)adenines. Journal of Medicinal Chemistry, 15(5), 456–458. View Source
